![molecular formula C22H22N2O4S B305246 3,4,5-trimethoxy-N-(1-methyl-4,5-dihydronaphtho[1,2-d][1,3]thiazol-2(1H)-ylidene)benzamide](/img/structure/B305246.png)
3,4,5-trimethoxy-N-(1-methyl-4,5-dihydronaphtho[1,2-d][1,3]thiazol-2(1H)-ylidene)benzamide
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Overview
Description
3,4,5-trimethoxy-N-(1-methyl-4,5-dihydronaphtho[1,2-d][1,3]thiazol-2(1H)-ylidene)benzamide is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound is synthesized using a specific method and has been studied for its mechanism of action, biochemical and physiological effects, and limitations in lab experiments. In
Mechanism of Action
The mechanism of action of 3,4,5-trimethoxy-N-(1-methyl-4,5-dihydronaphtho[1,2-d][1,3]thiazol-2(1H)-ylidene)benzamide involves the activation of caspases, which are enzymes that play a key role in apoptosis. It has been found to induce apoptosis in cancer cells by activating the caspase-3 pathway. Additionally, it has been shown to inhibit the growth of bacteria and fungi by disrupting the cell membrane.
Biochemical and Physiological Effects:
3,4,5-trimethoxy-N-(1-methyl-4,5-dihydronaphtho[1,2-d][1,3]thiazol-2(1H)-ylidene)benzamide has been found to exhibit a range of biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells, inhibit the growth of bacteria and fungi, and reduce inflammation. Additionally, it has been found to have antioxidant properties, which may make it useful in the treatment of oxidative stress-related diseases.
Advantages and Limitations for Lab Experiments
One advantage of using 3,4,5-trimethoxy-N-(1-methyl-4,5-dihydronaphtho[1,2-d][1,3]thiazol-2(1H)-ylidene)benzamide in lab experiments is its ability to induce apoptosis in cancer cells. This makes it a potential candidate for the development of new cancer treatments. However, one limitation is that it has been found to exhibit cytotoxicity towards normal cells as well, which may limit its therapeutic potential.
Future Directions
Future research on 3,4,5-trimethoxy-N-(1-methyl-4,5-dihydronaphtho[1,2-d][1,3]thiazol-2(1H)-ylidene)benzamide could focus on its potential as a cancer treatment, as well as its ability to inhibit the growth of bacteria and fungi. Additionally, further studies could investigate its antioxidant properties and potential use in the treatment of oxidative stress-related diseases. Further research could also focus on identifying ways to mitigate its cytotoxic effects towards normal cells.
Synthesis Methods
The synthesis of 3,4,5-trimethoxy-N-(1-methyl-4,5-dihydronaphtho[1,2-d][1,3]thiazol-2(1H)-ylidene)benzamide involves a multi-step process. The starting material is 3,4,5-trimethoxybenzaldehyde, which is reacted with 2-aminothiophenol to form the corresponding Schiff base. The Schiff base is then reduced with sodium borohydride to yield the desired compound.
Scientific Research Applications
3,4,5-trimethoxy-N-(1-methyl-4,5-dihydronaphtho[1,2-d][1,3]thiazol-2(1H)-ylidene)benzamide has been studied for its potential therapeutic applications. It has been found to exhibit antitumor activity by inducing apoptosis in cancer cells. Additionally, it has been shown to inhibit the growth of bacteria and fungi, making it a potential candidate for the development of new antibiotics.
properties
Product Name |
3,4,5-trimethoxy-N-(1-methyl-4,5-dihydronaphtho[1,2-d][1,3]thiazol-2(1H)-ylidene)benzamide |
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Molecular Formula |
C22H22N2O4S |
Molecular Weight |
410.5 g/mol |
IUPAC Name |
3,4,5-trimethoxy-N-(1-methyl-4,5-dihydrobenzo[e][1,3]benzothiazol-2-ylidene)benzamide |
InChI |
InChI=1S/C22H22N2O4S/c1-24-19-15-8-6-5-7-13(15)9-10-18(19)29-22(24)23-21(25)14-11-16(26-2)20(28-4)17(12-14)27-3/h5-8,11-12H,9-10H2,1-4H3 |
InChI Key |
ZNBRSRFECVXADB-UHFFFAOYSA-N |
SMILES |
CN1C2=C(CCC3=CC=CC=C32)SC1=NC(=O)C4=CC(=C(C(=C4)OC)OC)OC |
Canonical SMILES |
CN1C2=C(CCC3=CC=CC=C32)SC1=NC(=O)C4=CC(=C(C(=C4)OC)OC)OC |
Origin of Product |
United States |
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